
Methyl 5-bromo-2-iodobenzoate
Overview
Description
Methyl 5-bromo-2-iodobenzoate (CAS: 181765-86-6) is a halogenated aromatic ester with the molecular formula C₈H₆BrIO₂ and a molecular weight of 340.94 g/mol . It is widely used as a bifunctional electrophilic coupling partner in Suzuki–Miyaura reactions due to the distinct reactivity of its bromine (C-5) and iodine (C-2) substituents . The compound exhibits a melting point of 45–49°C, a boiling point of 307.1°C at 760 mmHg, and a density of 2.059 g/cm³ . Its synthetic utility is highlighted in the preparation of para-terphenyl derivatives and conjugated polymers, achieving yields of 78–91% under ligand-free Pd/C catalysis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 5-bromo-2-iodobenzoate can be synthesized through the esterification of 5-bromo-2-iodobenzoic acid. The typical procedure involves the following steps :
Reactants: 5-bromo-2-iodobenzoic acid, potassium carbonate, acetone, and excess methyl iodide.
Reaction Conditions: The reactants are mixed in a round-bottom flask and stirred at 40°C for 5 hours.
Post-Reaction Processing: After the reaction, the mixture is evaporated under vacuum to remove acetone. The residue is diluted with ethyl acetate, washed with saturated saline solution, and dried over anhydrous sodium sulfate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of larger reaction vessels, automated stirring, and precise temperature control to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-bromo-2-iodobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions:
Substitution: Reagents such as sodium azide or potassium tert-butoxide can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Substitution Products: Various substituted benzoates depending on the substituent introduced.
Reduction Products: Reduced forms of the ester, such as alcohols or alkanes.
Oxidation Products: Carboxylic acids or other oxidized derivatives.
Scientific Research Applications
Methyl 5-bromo-2-iodobenzoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Pharmaceutical Research: Investigated for its potential use in drug development and medicinal chemistry.
Material Science: Utilized in the preparation of organic light-emitting diodes (OLEDs) and other electronic materials.
Biological Studies: Employed in the study of biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of methyl 5-bromo-2-iodobenzoate depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules. In biological systems, it may interact with specific enzymes or receptors, influencing biochemical pathways . The exact molecular targets and pathways involved vary based on the context of its use .
Comparison with Similar Compounds
Structural Analogues and Reactivity
Methyl 5-bromo-2-iodobenzoate belongs to a class of dihalogenated benzoate esters. Key structural analogues include:
Key Findings :
- Reactivity Hierarchy : The iodine substituent in this compound exhibits faster oxidative addition to palladium catalysts compared to bromine, enabling selective coupling at the C-2 position. Subsequent bromine coupling requires higher temperatures or alternative catalysts .
- Yield Superiority: In Suzuki–Miyaura reactions, this compound achieves 78–91% yields for terphenyl derivatives, outperforming monohalogenated analogues (e.g., methyl 2-iodobenzoate yields ~70–85% in similar conditions) .
- Steric and Electronic Effects : Methoxy-substituted analogues (e.g., methyl 2-bromo-5-methoxybenzoate) show reduced reactivity due to electron-donating effects and steric hindrance, lowering cross-coupling efficiency .
Physicochemical Properties
A comparative analysis of key properties:
Notable Observations:
- The higher molecular weight and density of this compound reflect its heavier halogen substituents.
- Discrepancies in reported melting points (e.g., 157–161°C in one source ) may arise from impurities or measurement protocols, but 45–49°C is widely corroborated .
Suzuki–Miyaura Coupling
- This compound : Used in two-fold Suzuki reactions to synthesize para-terphenyls (3a–i) with yields of 78–91% . The iodine substituent reacts first at 80°C, followed by bromine under optimized conditions .
- Methyl 2-iodobenzoate: Limited to single coupling steps, yielding biphenyl derivatives with ~70–85% efficiency .
- Methoxy-Substituted Analogues : Exhibit <50% yields due to reduced electrophilicity and catalyst poisoning by methoxy groups .
Biological Activity
Chemical Structure:
- Molecular Formula: C9H7BrI O2
- Molecular Weight: 340.94 g/mol
- CAS Number: 181765-86-6
The synthesis of methyl 5-bromo-2-iodobenzoate typically involves the esterification of 5-bromo-2-iodobenzoic acid. The general procedure includes the following steps:
- Bromination : Introduction of bromine at the 5-position.
- Iodination : Introduction of iodine at the 2-position.
- Esterification : Reaction with methanol to form the methyl ester.
This compound's melting point ranges from approximately 43.0 to 47.0 °C, indicating its solid-state characteristics under standard conditions.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, brominated and iodinated aromatic compounds have been evaluated for their ability to inhibit bacterial growth, suggesting that this compound may also possess such activity. In particular, studies have shown that related compounds can interfere with bacterial survival mechanisms, although specific targets within bacteria remain unidentified.
Pharmacokinetics
Pharmacokinetic studies suggest that this compound has high gastrointestinal absorption and may effectively penetrate the blood-brain barrier. This characteristic implies potential central nervous system activity, which could be significant for therapeutic applications.
Case Studies and Research Findings
While specific case studies on this compound are scarce, related research provides insights into its potential applications:
- Antimicrobial Activity : A study on a series of brominated compounds demonstrated varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The best-performing molecule exhibited weak to moderate inhibition potential, indicating that this compound could be a candidate for further exploration in antimicrobial drug development.
- Synthetic Applications : The compound serves as an intermediate in organic synthesis, particularly in pharmaceutical chemistry, due to its reactivity attributed to the presence of halogens.
- Potential Therapeutic Uses : Given its structural similarities to other biologically active compounds, there is speculation about its use in developing new therapeutic agents targeting various diseases, including cancer and bacterial infections.
Comparative Analysis with Related Compounds
The following table summarizes some structural and biological aspects of related compounds:
Compound Name | Molecular Formula | Unique Features | Biological Activity |
---|---|---|---|
This compound | C9H7BrI O2 | Bromine at position 5; Iodine at position 2 | Potential antimicrobial activity |
Methyl 3-bromo-5-chloro-4-iodobenzoate | C9H7BrClI O2 | Different halogen positions | Studied for similar activities |
Methyl 2-bromo-4-chloro-5-iodobenzoate | C9H7BrClI O2 | Variations in substitution pattern | Antimicrobial properties |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing methyl 5-bromo-2-iodobenzoate?
this compound is typically synthesized via esterification of 5-bromo-2-iodobenzoic acid. One method involves reacting the acid with methyl iodide in the presence of potassium carbonate (K₂CO₃) in acetone at 40°C for 5 hours, yielding the ester in quantitative yield . Alternatively, thionyl chloride (SOCl₂) can be used to activate the acid to its acyl chloride intermediate, followed by methanol quenching to form the ester . Both methods require purification via solvent evaporation and washing with brine or sodium sulfate drying.
Q. How is this compound characterized structurally?
Key characterization techniques include:
- ¹H/¹³C NMR : Distinct aromatic proton signals (e.g., δ 7.93–7.28 ppm for aromatic protons, δ 3.94 ppm for the methyl ester group in CDCl₃) .
- Mass spectrometry : HRMS (ESI) confirms the molecular ion peak at m/z 340.8675 [M + H]⁺ .
- Melting point : Reported between 43–49°C, depending on purity .
Q. What are the critical physical properties relevant to handling this compound?
- Density : 2.059 g/cm³ .
- Boiling point : 307.1°C at 760 mmHg .
- Hazards : Classified as UN 2811 (toxic), with acute oral toxicity (H301). Proper storage at room temperature in dry conditions is recommended .
Advanced Research Questions
Q. How can reaction conditions be optimized for Suzuki-Miyaura coupling using this compound?
Evidence from ligand-free Pd/C-catalyzed reactions shows that:
- Catalyst : Heterogeneous Pd/C (5 mol%) achieves high yields (78–91%) for coupling with aryl boronic acids .
- Solvent/Base : A mix of DMF/H₂O (3:1) with K₂CO₃ as the base is optimal .
- Temperature : Reactions proceed efficiently at 150°C, with no product formation at room temperature .
- Substrate reactivity : The iodine substituent undergoes faster oxidative addition than bromine, enabling selective coupling at the 2-position .
Q. How can researchers resolve contradictions in reported melting points or spectral data?
Discrepancies in melting points (e.g., 43–47°C vs. 45–49°C) may arise from impurities or polymorphic forms. To address this:
- Perform column chromatography (e.g., using n-pentane/DCM) to improve purity .
- Compare NMR shifts across solvents (e.g., CDCl₃ vs. acetone-d₆) and verify with authentic standards . Acid value testing (max 3.0) can confirm ester hydrolysis during storage .
Q. What strategies enable the use of this compound in multi-step syntheses?
The compound serves as a versatile building block:
- Dual functionalization : The bromine and iodine substituents allow sequential cross-couplings. For example, Suzuki-Miyaura coupling at the iodine position followed by Ullmann coupling at bromine .
- Trifluoromethylation : React with trifluoroethyl groups via benziodoxole intermediates, as shown in one-pot syntheses yielding 44–80% of bis(trifluoromethylated) products .
Q. How can low yields in coupling reactions be troubleshooted?
Common issues and solutions include:
- Catalyst deactivation : Use fresh Pd/C and avoid sulfur-containing ligands .
- Incomplete conversion : Increase reaction time or temperature (e.g., 24 hours at 150°C) .
- By-product formation : Monitor reaction progress via TLC and adjust stoichiometry of boronic acid (1.2–2.0 equiv.) .
Q. Methodological Considerations
Q. What analytical techniques are critical for confirming the purity of this compound?
- HPLC : To detect trace impurities (<5%) .
- Elemental analysis : Verify C, H, Br, and I content against theoretical values .
- X-ray crystallography : Used in derivative compounds (e.g., p-terphenyls) to confirm regiochemistry and crystal packing .
Q. How can researchers design experiments to compare reactivity of bromine vs. iodine in this compound?
Properties
IUPAC Name |
methyl 5-bromo-2-iodobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrIO2/c1-12-8(11)6-4-5(9)2-3-7(6)10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJRHLSZJEFJDLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)Br)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrIO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50454453 | |
Record name | Methyl 5-bromo-2-iodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50454453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
181765-86-6 | |
Record name | Methyl 5-bromo-2-iodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50454453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 5-bromo-2-iodobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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